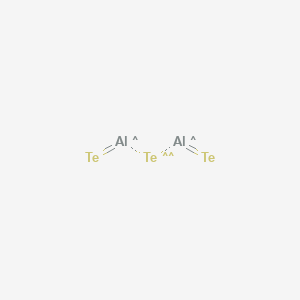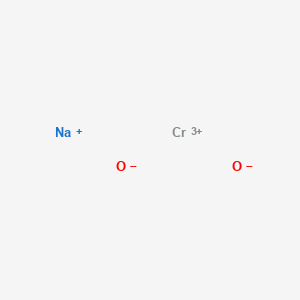
Nickel(III) hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(III) hydroxide is a chemical compound with the formula Ni(OH)3. It is a greenish-blue powder that is insoluble in water and most organic solvents. Nickel(III) hydroxide has been studied extensively due to its potential applications in various fields, including catalysis, energy storage, and environmental remediation.
Mécanisme D'action
The mechanism of action of nickel(III) hydroxide is not fully understood. However, it is believed that nickel(III) hydroxide acts as a Lewis acid, which can coordinate with electron-rich substrates and facilitate chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of nickel(III) hydroxide. However, studies have shown that exposure to high levels of nickel(III) hydroxide can cause respiratory and skin irritation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using nickel(III) hydroxide in lab experiments include its low cost, high stability, and potential applications in various fields of scientific research. However, the limitations of using nickel(III) hydroxide include its insolubility in water and most organic solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on nickel(III) hydroxide. One potential area of research is the development of new synthesis methods that can produce high-quality nickel(III) hydroxide with improved properties. Another area of research is the investigation of the potential applications of nickel(III) hydroxide in environmental remediation, such as the removal of heavy metals from contaminated soil and water. Additionally, further research is needed to fully understand the mechanism of action of nickel(III) hydroxide and its potential applications in catalysis and energy storage.
Méthodes De Synthèse
Nickel(III) hydroxide can be synthesized using several methods, including precipitation, hydrothermal synthesis, and electrochemical deposition. The most common method of synthesis is precipitation, which involves the reaction of nickel salts with a strong base such as sodium hydroxide or potassium hydroxide. The resulting precipitate is then washed and dried to obtain pure nickel(III) hydroxide.
Applications De Recherche Scientifique
Nickel(III) hydroxide has been extensively studied for its potential applications in various fields of scientific research. In the field of catalysis, nickel(III) hydroxide has shown promising results as a catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds.
In the field of energy storage, nickel(III) hydroxide has been studied as a potential electrode material for alkaline batteries. The high specific capacity and low cost of nickel(III) hydroxide make it an attractive candidate for use in rechargeable batteries.
Propriétés
Numéro CAS |
12125-56-3 |
|---|---|
Nom du produit |
Nickel(III) hydroxide |
Formule moléculaire |
H6NiO3 |
Poids moléculaire |
112.739 g/mol |
Nom IUPAC |
nickel;trihydrate |
InChI |
InChI=1S/Ni.3H2O/h;3*1H2 |
Clé InChI |
UMTMDKJVZSXFNJ-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ni] |
SMILES canonique |
O.O.O.[Ni] |
Autres numéros CAS |
12125-56-3 |
Numéros CAS associés |
12054-48-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)





![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)


![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)


